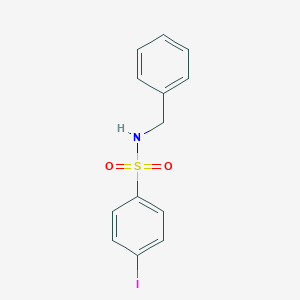
N-benzyl-4-iodobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-iodobenzenesulfonamide (BI-78D3) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-benzyl-4-iodobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, it has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4-iodobenzenesulfonamide in lab experiments is its potency and specificity for inhibiting HDACs. This makes it a useful tool for studying the role of HDACs in cancer growth and for developing new cancer therapies. However, one limitation is that it is not yet fully understood how it interacts with other proteins and pathways in the cell, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-iodobenzenesulfonamide. One area of interest is in developing new analogs of the compound that may have improved potency and specificity for inhibiting HDACs. Another area of interest is in studying the effects of this compound on other pathways and proteins in the cell, which may provide insight into its mechanism of action and potential therapeutic uses. Finally, there is interest in studying the effectiveness of this compound in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness in treating cancer.
Synthesemethoden
The synthesis of N-benzyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the synthesis is typically around 50-60%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-iodobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
Molekularformel |
C13H12INO2S |
|---|---|
Molekulargewicht |
373.21 g/mol |
IUPAC-Name |
N-benzyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C13H12INO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI-Schlüssel |
VIAOHFYGYGINLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
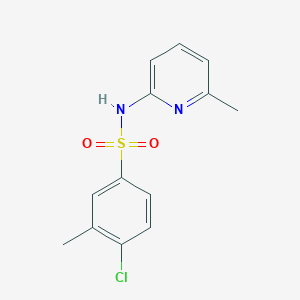
![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)
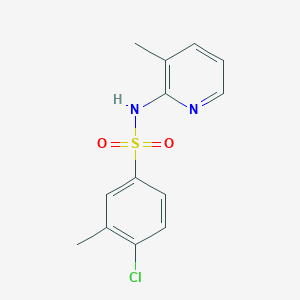
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)
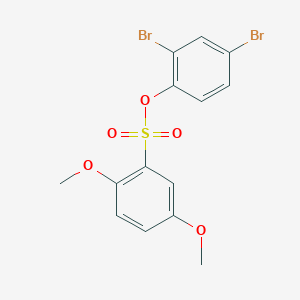
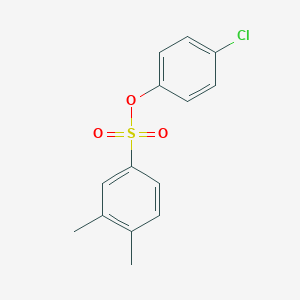
![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)